3,5-Di(2-piridil)pirazol

Descripción general

Descripción

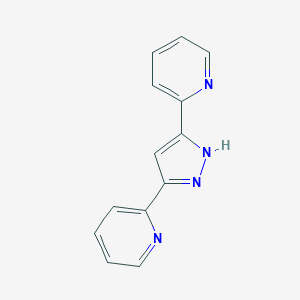

3,5-Di(2-pyridyl)pyrazole is an organic compound with the molecular formula C13H10N4. It is a heterocyclic compound containing a pyrazole ring substituted with two pyridyl groups at the 3 and 5 positions.

Aplicaciones Científicas De Investigación

3,5-Di(2-pyridyl)pyrazole has several scientific research applications:

Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.

Material Science:

Medicinal Chemistry: It is explored for its potential biological activities, including antimicrobial and anticancer properties.

Photophysical Studies: The compound and its derivatives are studied for their photophysical properties, making them useful in the development of photoswitches and other light-responsive materials.

Mecanismo De Acción

Target of Action

3,5-Di(2-pyridyl)pyrazole is a versatile compound with multiple uses. It contains two coordination sites and can act as a ligand to form complexes with transition metal ions . These complexes are used in various fields such as catalysts, photochemistry, and bioinorganic chemistry research .

Mode of Action

The mode of action of 3,5-Di(2-pyridyl)pyrazole is primarily through its interaction with its targets, the transition metal ions. The addition of electron-donating groups on a chelated aromatic spectator ligand usually increases electron density into the ligand, which is then forwarded to the metal center by inductive effects .

Biochemical Pathways

It is known that the compound can influence the electrophilicity of the metal center, which can affect the rate of substitution with incoming nucleophiles .

Pharmacokinetics

The compound is relatively stable and can exist under normal environmental conditions .

Result of Action

The molecular and cellular effects of 3,5-Di(2-pyridyl)pyrazole’s action are largely dependent on the specific transition metal ion it is complexed with. The compound’s ability to increase electron density in the ligand and forward it to the metal center can lead to changes in the metal’s electrophilicity and its interactions with other molecules .

Action Environment

The action, efficacy, and stability of 3,5-Di(2-pyridyl)pyrazole can be influenced by various environmental factors. For instance, the compound is stable under normal environmental conditions . .

Análisis Bioquímico

Biochemical Properties

3,5-Di(2-pyridyl)pyrazole is known to interact with various enzymes, proteins, and other biomolecules. It forms supramolecular structures, which are assemblies of molecules that exist in a non-covalent manner

Cellular Effects

Pyrazole derivatives have been reported to have high phototoxicity and low IC50 (half-maximal inhibitory concentration) values in HeLa cells .

Molecular Mechanism

The molecular mechanism of 3,5-Di(2-pyridyl)pyrazole involves hydrogen bonding interactions between the nitrogen atoms on the pyrazole ring and the metal ion . This reaction is possible due to the positioning of the hydrogen atom between the two ring nitrogen atoms .

Temporal Effects in Laboratory Settings

It is known that the compound has good stability and can be stored at temperatures between 10°C and 25°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di(2-pyridyl)pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylhydrazine with 2,2’-bipyridine-3,3’-dicarboxaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for 3,5-Di(2-pyridyl)pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Di(2-pyridyl)pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

Oxidation: N-oxides of 3,5-Di(2-pyridyl)pyrazole.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethylpyrazole: A pyrazole derivative with methyl groups instead of pyridyl groups.

3,5-Diphenylpyrazole: A pyrazole derivative with phenyl groups instead of pyridyl groups.

3,5-Di(2-thienyl)pyrazole: A pyrazole derivative with thienyl groups instead of pyridyl groups.

Uniqueness

3,5-Di(2-pyridyl)pyrazole is unique due to the presence of pyridyl groups, which enhance its ability to act as a bidentate ligand in coordination chemistry. This structural feature allows for the formation of stable metal complexes with diverse applications in catalysis, material science, and medicinal chemistry .

Actividad Biológica

3,5-Di(2-pyridyl)pyrazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3,5-Di(2-pyridyl)pyrazole features a pyrazole ring substituted with two pyridyl groups at the 3 and 5 positions. This structure allows it to act as a versatile ligand capable of forming complexes with transition metal ions, which enhances its biological activity through various biochemical pathways .

The primary mode of action for 3,5-Di(2-pyridyl)pyrazole involves its interaction with transition metal ions. The compound's electron-donating groups increase electron density, influencing the electrophilicity of the metal center and affecting nucleophilic substitution rates. Additionally, it can form supramolecular structures that interact with various enzymes and proteins, contributing to its biological effects .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3,5-Di(2-pyridyl)pyrazole, exhibit significant antimicrobial properties. A study demonstrated that various pyrazole derivatives showed promising results against bacterial strains such as E. coli and Bacillus subtilis, with some compounds achieving high inhibition rates comparable to standard antibiotics .

Anticancer Properties

3,5-Di(2-pyridyl)pyrazole has been investigated for its potential anticancer effects. In vitro studies revealed that certain derivatives displayed cytotoxic activity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For instance, some compounds exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of 3,5-Di(2-pyridyl)pyrazole has been evaluated through various models. Compounds derived from this scaffold have shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cellular assays. These findings suggest that this compound may be beneficial in treating inflammatory diseases .

Data Tables

Case Studies

- Antimicrobial Efficacy : A study conducted by Burguete et al. synthesized a series of pyrazole derivatives and tested them against Mycobacterium tuberculosis (MTB). The compound 4b demonstrated significant inhibition at concentrations as low as 6.25 µg/mL .

- Cytotoxicity Against Cancer Cells : Wei et al. reported on ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives showing potent anticancer activity with an IC50 value of 26 µM against A549 cells. This highlights the potential for these compounds in cancer therapeutics .

- Anti-inflammatory Mechanism : Research by Bekhit et al. focused on the synthesis of monoamine oxidase B inhibitors from pyrazole derivatives. Their findings indicated that certain compounds not only inhibited MAO-B but also exhibited comparable anti-inflammatory effects to indomethacin in animal models .

Propiedades

IUPAC Name |

2-(3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-3-7-14-10(5-1)12-9-13(17-16-12)11-6-2-4-8-15-11/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDRKCUYKQQEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NN2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346642 | |

| Record name | 2,2'-(1H-Pyrazole-3,5-diyl)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129485-83-2 | |

| Record name | 2,2'-(1H-Pyrazole-3,5-diyl)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Di(2-pyridyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3,5-Di(2-pyridyl)pyrazole in the formation of supramolecular structures?

A1: 3,5-Di(2-pyridyl)pyrazole (Hbpypz) acts as a bridging ligand in the formation of supramolecular assemblies. [] It achieves this by coordinating to metal centers, like copper(II), through its nitrogen atoms. This bridging capability allows Hbpypz to link metal ions together, leading to the construction of larger, organized structures. In the case of the reported Cu(II) assembly, Hbpypz forms dinuclear building blocks that further assemble into supramolecular dimers via π⋯π interactions. []

Q2: How does the structure of 3,5-Di(2-pyridyl)pyrazole-based complexes influence their photophysical properties?

A2: Theoretical studies using Density Functional Theory (DFT) have shown that substituting the nitrogen atoms within the pyridine rings of 3,5-Di(2-pyridyl)pyrazole-based iridium(III) complexes can significantly impact their optical properties. [] Specifically, nitrogen substitution can lead to blue or red shifts in absorption spectra depending on the position of the nitrogen atom and the overall ligand environment. [] These findings highlight the potential of fine-tuning the photophysical properties of such complexes through targeted structural modifications of the Hbpypz ligand.

Q3: Can you elaborate on the reversible structural transformation observed in the Cu(II) assembly containing 3,5-Di(2-pyridyl)pyrazole?

A3: The supramolecular assembly formed with Cu(II) and Hbpypz exhibits an interesting property: reversible structural transformation upon hydration and dehydration. [] This transformation involves the exchange of ligands at the copper centers. Specifically, water molecules can replace bromide ions at the apical position of the copper coordination sphere upon hydration. This process is reversible, and dehydration leads to the restoration of the initial structure with bromide ions returning to their original positions. [] This dynamic behavior highlights the potential of such systems in applications requiring stimuli-responsive materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.